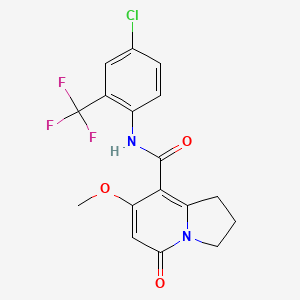
N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C17H14ClF3N2O3 and its molecular weight is 386.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C16H14ClF3N2O3
- Molecular Weight : 368.74 g/mol
The presence of the trifluoromethyl group and the chloro substituent are critical for its biological activity, influencing interactions with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : Similar compounds have shown potent activity against various kinases, including c-KIT, which is implicated in several cancers. The presence of halogen atoms enhances binding affinity through halogen bonding interactions .
- Cholinesterase Inhibition : Compounds with similar structural motifs have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), contributing to its anti-inflammatory properties .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Cholinesterase Inhibition : A study found that derivatives of similar structures exhibited IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE, indicating significant inhibitory potential .
- Cytotoxicity : Compounds were tested against various cancer cell lines, revealing moderate cytotoxic effects, particularly against MCF-7 breast cancer cells. The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity .
Case Studies
- Case Study on c-KIT Inhibition :
- Neuroprotective Effects :
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-26-13-8-14(24)23-6-2-3-12(23)15(13)16(25)22-11-5-4-9(18)7-10(11)17(19,20)21/h4-5,7-8H,2-3,6H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFIRLLPYXMHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














